molecular formula C10H11N3O B8365651 6-cyano-N-propyl-2-pyridinecarboxamide

6-cyano-N-propyl-2-pyridinecarboxamide

Cat. No.: B8365651
M. Wt: 189.21 g/mol
InChI Key: UBSRTNVQADCWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyano-N-propyl-2-pyridinecarboxamide is a pyridine-based derivative characterized by a cyano group (-CN) at the 6-position of the pyridine ring and an N-propyl carboxamide moiety at the 2-position. This compound belongs to the broader class of pyridinecarboxamides, which are studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

6-cyano-N-propylpyridine-2-carboxamide

InChI

InChI=1S/C10H11N3O/c1-2-6-12-10(14)9-5-3-4-8(7-11)13-9/h3-5H,2,6H2,1H3,(H,12,14)

InChI Key

UBSRTNVQADCWKL-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=CC(=N1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridinecarboxamides

The following table and analysis compare 6-cyano-N-propyl-2-pyridinecarboxamide with analogous compounds from the evidence, focusing on structural variations and inferred functional differences:

Compound Name Substituent at Position 6 Substituent at Position 2/3 Side Chain/Functional Group Key Structural Differences
6-Cyano-N-propyl-2-pyridinecarboxamide Cyano (-CN) N-propyl carboxamide Propyl group High electronegativity from -CN group
6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide Amino (-NH₂) N-methyl carboxamide (position 3) Pyrrolidinyl (position 5) Amino group enhances solubility; pyrrolidinyl introduces steric bulk
N-[6-Amino-3-methyl-1-(2-methyl-2-propenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-N'-isopropylurea Amino (-NH₂) Urea-linked isopropyl group Pyrimidinyl core Heterocyclic core alters electronic properties
2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide Methyl (-CH₃) Acetamide with aryl group Triazine-thioether linkage Sulfur-containing linker increases polarity

Key Observations:

Carboxamide Side Chains: The N-propyl group in the target compound may reduce solubility in polar solvents compared to shorter alkyl chains (e.g., N-methyl in analogs) but could improve lipid membrane permeability, a critical factor in drug design .

Steric and Electronic Effects :

  • The absence of bulky substituents (e.g., pyrrolidinyl in compounds) in the target compound suggests lower steric hindrance, favoring interactions with biological targets or catalysts.

Heterocyclic Variations :

  • Unlike analogs with fused pyrimidine or triazine rings, the pyridine core in the target compound simplifies synthetic routes but may limit π-π stacking interactions critical for material science applications .

Research Findings and Limitations

  • Structural comparisons are extrapolated from related pyridinecarboxamides, which limits conclusions about its specific physicochemical or biological behavior.
  • Hypothetical Applications: Based on analogs, the compound’s cyano group could make it a candidate for metal-organic frameworks (MOFs) or kinase inhibitors, but empirical validation is required.

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